JH-XI-10-02 -

JH-XI-10-02

Catalog Number: EVT-8249692
CAS Number:
Molecular Formula: C53H69N5O9
Molecular Weight: 920.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

JH-XI-10-02 was derived from an earlier compound, JH-VIII-49, through modifications aimed at enhancing its potency and selectivity for cyclin-dependent kinase 8. It falls under the category of small molecule inhibitors, specifically designed as a proteolysis-targeting chimera that recruits the cereblon E3 ubiquitin ligase to facilitate the degradation of its target protein .

Synthesis Analysis

Methods and Technical Details

The synthesis of JH-XI-10-02 involves several key steps that build upon the structure of its precursor, JH-VIII-49. The process generally includes:

Molecular Structure Analysis

Structure and Data

The molecular structure of JH-XI-10-02 features a steroidal core with specific modifications that enhance its binding affinity for cyclin-dependent kinase 8. Key structural elements include:

  • Steroidal Backbone: Provides a scaffold for interaction with the target enzyme.
  • Isoquinoline Group: Enhances potency by facilitating specific interactions within the active site of cyclin-dependent kinase 8.
  • Dimethylamino Group: Contributes to binding interactions that stabilize the compound in its active conformation .

Data regarding its molecular weight, solubility, and stability are critical for understanding its pharmacokinetic properties but were not detailed in the search results.

Chemical Reactions Analysis

Reactions and Technical Details

JH-XI-10-02 primarily functions through a mechanism involving:

  1. Formation of Ternary Complex: The compound binds to cyclin-dependent kinase 8 while simultaneously recruiting cereblon E3 ligase.
  2. Ubiquitination: This ternary complex promotes ubiquitination of cyclin-dependent kinase 8, marking it for degradation by the proteasome.
  3. Recycling of PROTACs: After facilitating degradation, JH-XI-10-02 is recycled to initiate further degradation cycles .
Mechanism of Action

Process and Data

The mechanism by which JH-XI-10-02 exerts its effects involves:

  1. Binding to Target Protein: The compound selectively binds to cyclin-dependent kinase 8.
  2. Recruitment of E3 Ligase: By recruiting cereblon E3 ligase, it forms a complex that brings the target protein into proximity with ubiquitin machinery.
  3. Degradation Cycle: This interaction leads to polyubiquitination and subsequent degradation via the proteasome, effectively reducing cyclin-dependent kinase 8 levels in cells .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

While specific physical properties such as melting point or boiling point were not provided in the search results, typical analyses would include:

  • Solubility: Important for bioavailability; compounds like JH-XI-10-02 are usually optimized for aqueous solubility.
  • Stability: Stability under physiological conditions is crucial for therapeutic efficacy.

Chemical properties would typically encompass reactivity profiles relevant to its synthesis and potential interactions with biological targets.

Applications

Scientific Uses

JH-XI-10-02 has significant potential applications in cancer research and therapy due to its ability to degrade cyclin-dependent kinase 8, which is often overexpressed in various malignancies. Its development represents a novel approach to targeting oncogenic drivers through selective degradation rather than inhibition, providing a promising strategy for overcoming drug resistance in cancer treatment .

PROTAC Design & Molecular Architecture of JH-XI-10-02

JH-XI-10-02 exemplifies a rationally designed Proteolysis-Targeting Chimera (PROTAC) engineered for selective Cyclin-Dependent Kinase 8 (CDK8) degradation. Its architecture comprises three critical elements: a Cereblon (CRBN)-binding ligand, a CDK8-targeting warhead, and a polyethylene glycol (PEG)-based linker. This configuration enables the molecule to hijack the ubiquitin-proteasome system, facilitating target-specific ubiquitination and proteasomal degradation [1] [4].

Bifunctional Ligand Integration

Cereblon (CRBN)-Binding Ligand: Structural Basis of Pomalidomide Integration

The E3 ligase-recruiting moiety of JH-XI-10-02 incorporates pomalidomide, a derivative of immunomodulatory imide drugs (IMiDs). Pomalidomide binds CRBN with high specificity, exploiting the CRL4^CRBN E3 ubiquitin ligase complex. Structurally, pomalidomide’s phthalimide ring engages CRBN’s tri-tryptophan pocket (Trp380, Trp386, Trp400) via hydrophobic stacking and hydrogen bonding. This interaction is critical for inducing conformational changes in CRBN, priming it for neo-substrate recruitment [1] [7].

Table 1: Key Interactions of Pomalidomide with CRBN

Pomalidomide RegionCRBN ResidueInteraction Type
Phthalimide CarbonylTrp380Hydrogen Bond
Glutarimide NHHis378Hydrogen Bond
Piperidine-2,6-dione RingTrp386/Trp400Hydrophobic Stacking

The integration of pomalidomide ensures efficient recruitment of the CRBN E3 ligase machinery. Cellular validation studies confirm JH-XI-10-02’s dependency on CRBN: degradation is abolished in CRBN-knockout Molt4 cells, even at concentrations up to 5 μM, while wild-type cells exhibit dose-dependent CDK8 degradation [1] [4].

CDK8-Targeting Moiety: Derivation from JH-VIII-49 Inhibitor Scaffold

The target-binding moiety originates from JH-VIII-49, a steroidal CDK8 inhibitor with nanomolar affinity. This scaffold features a tetracyclic steroidal core modified with an isoquinoline group at the C17 position, enabling potent occupancy of CDK8’s ATP-binding pocket. Key interactions include:

  • Hydrogen bonding between the steroidal carbonyl and CDK8 hinge residues (Glu66, Leu159).
  • Hydrophobic contacts of the isoquinoline group within a hydrophobic subpocket (Val27, Ala44, Phe97) [4] [5] [7].

JH-VIII-49’s high binding affinity (IC₅₀ < 10 nM for CDK8) provides the foundation for selective degradation. Unlike reversible inhibitors, this warhead serves as a "handle" for PROTAC-mediated ubiquitination, independent of catalytic inhibition [4] [5].

Table 2: Functional Groups in JH-VIII-49 Scaffold and Their Roles

Functional GroupRole in CDK8 Binding
Steroidal C3 CarbonylH-Bond with Hinge Region (Glu66)
Isoquinoline RingHydrophobic Pocket Occupancy
C17 HydroxylSolvent Exposure & Linker Attachment

Linker Optimization

Role of Polyethylene Glycol (PEG)-Based Linkers in Ternary Complex Formation

JH-XI-10-02 employs a tetraethylene glycol (PEG4) linker bridging pomalidomide and JH-VIII-49. PEG linkers confer critical advantages:

  • Flexibility: Ether oxygen atoms permit conformational rotation, enabling optimal spatial alignment between CDK8 and CRBN.
  • Hydrophilicity: Reduces aggregation and enhances solubility (100 mg/mL in DMSO).
  • Length: The 16-atom chain provides an ideal span (~15 Å) for simultaneous E3 ligase and target engagement without steric clash [2] [3] [7].

Biophysical studies of analogous PROTACs reveal that PEG linkers facilitate "folding" of the molecule within the ternary complex. In the case of JH-XI-10-02, the PEG4 linker allows intramolecular contacts between the linker’s ether oxygens and residues in both proteins (e.g., His437 in CDK8), stabilizing the CRBN:PROTAC:CDK8 complex [3] [7].

Impact of Linker Length on Degradation Efficiency and Selectivity

Linker length directly governs degradation potency and isoform selectivity:

  • Optimal Length: The PEG4 linker (molecular weight increment ≈ 176 Da) maximizes ternary complex cooperativity. Shorter linkers impede complex formation, while longer chains reduce degradation efficiency due to entropic penalties [3] [6].
  • Selectivity for CDK8 over CDK19: Despite 93% sequence homology in kinase domains, JH-XI-10-02 degrades CDK8 (IC₅₀ = 159 nM) without affecting CDK19. This selectivity arises from:
  • Differential positioning of the linker-accepting residue (His437 in CDK8 vs. Asn442 in CDK19).
  • Enhanced protein-protein interactions (PPIs) between CRBN and CDK8 in the ternary complex, driven by the PEG4 linker’s ability to exploit isoform-specific surface residues [1] [4] [7].

Table 3: Degradation Efficiency vs. Linker Length in PROTAC Design

Linker Length (Atoms)CDK8 Degradation (DC₅₀)Selectivity (CDK8 vs. CDK19)
12 (PEG3)>1 μMModerate
16 (PEG4)159 nMHigh
20 (PEG5)320 nMModerate

Cellular validation confirms PEG4’s superiority:

  • Jurkat Cells: 1 μM JH-XI-10-02 induces partial CDK8 degradation at 6 hours and >90% degradation at 24 hours.
  • Concentration Dependence: Maximal degradation occurs at 5 μM in wild-type Molt4 cells [1] [4].

Ternary Complex Mechanism: The linker enables de novo PPIs between CRBN and CDK8, including:

  • Electrostatic interactions between CDK8’s Asp381/Glu383 and CRBN’s Arg107/Arg108.
  • Hydrophobic contacts involving CDK8’s Trp374 shelf and CRBN’s Pro71/Tyr112 [7].

This cooperative stabilization enhances ubiquitin transfer efficiency, underscoring the critical role of linker-optimized ternary complex formation [3] [6] [7].

Properties

Product Name

JH-XI-10-02

IUPAC Name

3-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]-N-[(3S,5S,8R,9S,10S,13S,14S,17S)-17-isoquinolin-7-yl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]-N-methylpropanamide

Molecular Formula

C53H69N5O9

Molecular Weight

920.1 g/mol

InChI

InChI=1S/C53H69N5O9/c1-52-19-15-38(32-37(52)9-10-39-42-12-11-41(53(42,2)20-16-43(39)52)35-8-7-34-17-21-54-33-36(34)31-35)57(3)47(60)18-23-64-25-27-66-29-30-67-28-26-65-24-22-55-44-6-4-5-40-48(44)51(63)58(50(40)62)45-13-14-46(59)56-49(45)61/h4-8,17,21,31,33,37-39,41-43,45,55H,9-16,18-20,22-30,32H2,1-3H3,(H,56,59,61)/t37-,38-,39-,41+,42-,43-,45?,52-,53+/m0/s1

InChI Key

JECHBTRAPARMGI-GFTKVEOVSA-N

SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4C5=CC6=C(C=C5)C=CN=C6)C)N(C)C(=O)CCOCCOCCOCCOCCNC7=CC=CC8=C7C(=O)N(C8=O)C9CCC(=O)NC9=O

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4C5=CC6=C(C=C5)C=CN=C6)C)N(C)C(=O)CCOCCOCCOCCOCCNC7=CC=CC8=C7C(=O)N(C8=O)C9CCC(=O)NC9=O

Isomeric SMILES

C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4C5=CC6=C(C=C5)C=CN=C6)C)N(C)C(=O)CCOCCOCCOCCOCCNC7=CC=CC8=C7C(=O)N(C8=O)C9CCC(=O)NC9=O

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